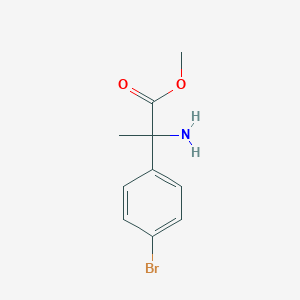

Methyl 2-amino-2-(4-bromophenyl)propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-bromophenyl)propanoate |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 |

InChI Key |

GVABMAUOGKWCBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(=O)OC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Amino 2 4 Bromophenyl Propanoate

Stereoselective Synthesis of Quaternary α-Amino Acid Esters

The creation of the quaternary stereocenter at the α-position is the most critical step in the synthesis of Methyl 2-amino-2-(4-bromophenyl)propanoate. This requires precise control over the three-dimensional arrangement of the atoms to yield the desired enantiomer. Methodologies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.

Development of Asymmetric Catalytic Systems for α-Amino-α-(4-bromophenyl)propanoates

Asymmetric catalysis offers an efficient route to chiral quaternary α-amino esters by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A notable approach is the aza-Friedel-Crafts alkylation, which has been developed for the synthesis of various quaternary α-amino esters. chemrxiv.orgchemrxiv.org This method involves the reaction of arene nucleophiles with imine electrophiles under the influence of a chiral catalyst system. chemrxiv.orgchemrxiv.org

One strategy employs a phase-transfer counteranion/Brønsted acid pair mechanism. chemrxiv.org For instance, silver(I) salts can be used in conjunction with a chiral Brønsted acid catalyst. The silver salt facilitates the reaction, and its counteranion plays a key role in the catalytic cycle. chemrxiv.orgchemrxiv.org While not specifically detailed for the 4-bromophenyl variant, this system has shown broad applicability for a range of arene nucleophiles, proceeding under mild, ambient conditions with high efficiency and regioselectivity. chemrxiv.orgchemrxiv.org Another catalytic approach involves the use of Cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts for the asymmetric alkylation of glycine-imine derivatives, achieving enantiomeric excesses (ee) ranging from 67–94% for various α-amino acid esters. researchgate.net

| Catalyst System | Reaction Type | Key Features | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Silver(I) Salt / Chiral Brønsted Acid | aza-Friedel-Crafts Alkylation | Phase-transfer counteranion/Brønsted acid pair mechanism; broad substrate scope. | Up to 81% ee reported for α-trifluoromethyl α-amino esters. | chemrxiv.org |

| Cinchona Alkaloid-Derived Quaternary Ammonium Salts | Phase-Transfer Catalyzed Alkylation | Effective for asymmetric alkylation of benzophenone-derived glycine-imine. | 67–94% ee for a range of α-amino acid esters. | researchgate.net |

Chiral Auxiliary-Mediated Approaches to the Quaternary Stereocenter

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Pseudoephenamine has emerged as a highly effective chiral auxiliary for the asymmetric alkylation of amides to form quaternary carbon centers. nih.gov This method involves the sequential enolization and alkylation of an α,α-disubstituted pseudoephenamine amide, demonstrating significant enhancements in diastereoselectivity compared to the more traditional pseudoephedrine auxiliary. nih.gov

Another powerful strategy employs bislactim ethers derived from chiral amino acids, such as the Schöllkopf auxiliary. For example, the lithium salt of a bislactim ether can undergo highly regio- and stereoselective addition to prochiral alkenylphosphonates, providing a controlled route to 2-amino-2-methyl-4-phosphonobutanoic acid derivatives, which are analogous in structure to the target compound. sciforum.net This approach highlights the potential for high levels of π-facial selectivity in additions to create the quaternary center. sciforum.net

| Chiral Auxiliary | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Pseudoephenamine | Asymmetric Alkylation | Superior diastereoselectivity for quaternary carbon formation compared to pseudoephedrine; derivatives are often crystalline. | nih.gov |

| Bislactim Ether (Schöllkopf Auxiliary) | Michael Addition | High regio- and stereoselectivity in additions to prochiral acceptors. | sciforum.net |

| N-tert-Butanesulfinamide | Addition to Sulfinyl Imines | Versatile for synthesizing chiral amines; the auxiliary can be cleaved under acidic conditions. | nih.gov |

Enzymatic Synthesis and Biocatalytic Transformations of Related Structures

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. ω-Transaminases (ω-TAs) are particularly useful for producing chiral amines from prochiral ketones with excellent enantiomeric purity (>99% ee). whiterose.ac.uk The synthesis of this compound could be envisioned via a biocatalytic route starting from the corresponding α-keto ester, methyl 2-oxo-2-(4-bromophenyl)propanoate. An appropriate ω-TA could stereoselectively transfer an amino group from a donor like L-alanine to the ketone, establishing the chiral quaternary amine center. whiterose.ac.uk

Similarly, ketoreductases (KREDs) are used for the highly diastereoselective reduction of ketones to alcohols. nih.gov While this produces a hydroxyl group instead of an amino group, the resulting chiral α-hydroxy ester could potentially be converted to the desired α-amino ester through subsequent chemical steps. The development of a chemo- and biocatalytic reaction sequence, evolving from less selective chemical reductions to efficient enzymatic transformations, has been shown to improve process mass intensity and yield highly pure products. nih.gov

Strategies for Controlling Enantiomeric Excess (ee) and Diastereoselectivity in Analogous Compounds

Achieving high levels of stereocontrol is paramount in asymmetric synthesis. Several factors can be manipulated to maximize enantiomeric excess and diastereoselectivity.

Catalyst and Auxiliary Choice : The structure of the chiral catalyst or auxiliary is the primary determinant of stereoselectivity. For instance, pseudoephenamine provides higher diastereoselectivities than pseudoephedrine in the formation of quaternary centers. nih.gov

Reaction Conditions : Temperature, solvent, and the nature of reactants can significantly influence the stereochemical outcome. In organocatalytic syntheses of α-arylglycine esters, controlling the temperature during the epoxidation step (e.g., -20 °C vs. -40 °C) can improve the final enantiomeric excess. nih.gov Similarly, in additions to N-tert-butanesulfinyl aldimines, the choice of solvent (e.g., THF vs. Et₂O) can affect the diastereomeric ratio of the product. nih.gov

Reagent Stoichiometry and Addition Order : The order in which reagents are added can sometimes enhance selectivity. For example, adding an imine to a pre-formed organolithium solution was found to improve diastereoselectivity in the synthesis of δ-amino ketone derivatives. nih.gov

Resolution Techniques : When a racemic or diastereomeric mixture is formed, resolution can be employed to separate the desired stereoisomer. A common method is the formation of diastereomeric salts using a pure chiral acid or base, which can then be separated by crystallization. libretexts.org

Chemo- and Regioselective Functionalization for the Core Structure

Beyond establishing the chiral center, the synthesis requires the precise introduction of the bromine atom onto the phenyl ring. The desired product has the bromine at the para-position (position 4), which necessitates a regioselective bromination method that favors this substitution pattern over ortho- or meta-positions.

Bromination Protocols for p-Substituted Phenyl Rings in Propanoate Frameworks

Electrophilic aromatic bromination is the standard method for introducing a bromine atom to an aromatic ring. nih.govwku.edu However, for substituted rings, controlling the position of bromination (regioselectivity) is crucial. The alkyl group on the phenyl ring in the propanoate framework is an ortho-, para-director.

Several methods have been developed to achieve high para-selectivity:

Bromination in an Aqueous Medium : A process for the selective bromination of 2-methyl-2-phenylpropanoic acid using bromine in an aqueous medium has been described to produce 2-(4-bromophenyl)-2-methylpropanoic acid with high purity. google.com This method is advantageous for its selectivity and use of a benign solvent.

N-Bromosuccinimide (NBS) in Acetonitrile : A greener approach involves using N-bromosuccinimide (NBS) as the bromine source in acetonitrile. This system provides highly regiospecific para-bromination of activated aromatic compounds under mild conditions, avoiding the use of harsh acids or metal catalysts. wku.eduwku.edu

Bromine in Ester Solvents : It has been found that carrying out bromination using elemental bromine in an ester solvent, such as ethyl acetate (B1210297), can lead to highly selective para-bromination of phenols and their derivatives. google.com This was surprising, as esters were previously thought to be unsuitable solvents for bromination. google.com

Tribromoisocyanuric Acid (TBCA) : The use of TBCA in concentrated sulfuric acid is an effective and regioselective method for brominating certain aromatic compounds, often yielding single para-bromo derivatives. researchgate.net

| Reagent/System | Key Advantage | Substrate Example | Reference |

|---|---|---|---|

| Bromine / Water | High selectivity in an aqueous medium. | 2-Methyl-2-phenylpropanoic acid | google.com |

| NBS / Acetonitrile | Mild, "green" conditions, high para-selectivity. | Activated aryls | wku.eduwku.edu |

| Bromine / Ethyl Acetate | High para-selectivity without brominating the solvent. | Phenol and derivatives | google.com |

| Tribromoisocyanuric Acid (TBCA) / H₂SO₄ | Effective for para-monobromination. | Electron-rich arenes | researchgate.net |

Optimization of Selective Bromination Conditions in Aqueous Media

The regioselective introduction of a bromine atom onto the phenyl ring is a critical step in the synthesis of the target compound. Research has demonstrated that the bromination of 2-methyl-2-phenylpropanoic acid can be achieved with high selectivity in an aqueous medium. google.com This approach is noteworthy as it avoids the use of harsher, non-polar organic solvents often associated with electrophilic aromatic substitution.

The reaction can proceed under acidic, neutral, or alkaline conditions, but the use of an aqueous system surprisingly favors the formation of the desired para-isomer, 2-(4-bromophenyl)-2-methylpropanoic acid. google.com Optimization of reaction parameters is crucial for maximizing yield and purity. Studies on related acetophenone (B1666503) derivatives show that temperature is a key variable; for instance, increasing the temperature to 90 °C can ensure the complete consumption of the starting material, while further increases may lead to the formation of di-substituted byproducts. nih.gov The reaction time must also be carefully controlled, as extended periods can increase the formation of undesired products. nih.gov Modern photochemical methods in continuous-flow reactors have also been developed for related brominations, offering precise control over irradiation and residence time to enhance selectivity and suppress over-bromination. acs.org

Table 1: Optimization Parameters for Bromination of Aromatic Ketones

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Solvent | Aqueous Medium | Pleasantly surprised with the selective bromination to yield the 4-bromo isomer. | google.com |

| Temperature | < 90 °C | Incomplete reaction or lower yields. | nih.gov |

| Temperature | 90 °C | Optimal temperature for complete conversion of starting material. | nih.gov |

| Temperature | > 90 °C | Yield may decrease due to the formation of dibromine substitution products. | nih.gov |

| Reaction Time | 3 hours (at 90 °C) | Complete transformation of starting material. | nih.gov |

| Reaction Time | > 4 hours | Significant increase in by-products. | nih.gov |

Control of Isomeric Purity (e.g., para vs. meta) in Brominated Intermediates

Achieving high isomeric purity is paramount. The synthesis of the 4-bromo isomer is strongly favored over other isomers, such as the meta-substituted product. The selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium yields a product mixture containing approximately 99% of the desired 2-(4-bromophenyl)-2-methylpropanoic acid and only about 1% of the 2-(3-bromophenyl)-2-methylpropanoic acid isomer. google.com

This high degree of regioselectivity can be explained by established principles of electrophilic aromatic substitution. The alkyl group on the phenyl ring is a π-donor substituent, which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. nih.gov Due to steric hindrance from the bulky quaternary carbon, the para position is significantly more accessible, leading to the preferential formation of the 4-bromo product. nih.gov Theoretical calculations confirm that for π-donor substituents, the energy of the arenium ion intermediate is lowest for para substitution, making it the most favored pathway. nih.gov Furthermore, the Hammond postulate suggests that for a highly selective reaction like bromination, the transition state more closely resembles the products, and the greater stability of the para-substituted product leads to a lower activation energy for its formation. masterorganicchemistry.commasterorganicchemistry.com Conducting the reaction at the lowest effective temperature can further enhance this selectivity by minimizing the formation of less stable isomers. nih.gov

Table 2: Isomeric Purity in the Bromination of 2-methyl-2-phenylpropanoic acid

| Isomer | Content in Product Mixture | Theoretical Basis for Selectivity | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-2-methylpropanoic acid (para) | ~99% | Electronic (π-donating group) and steric factors favor para substitution. | google.com |

| 2-(3-bromophenyl)-2-methylpropanoic acid (meta) | ~1% | Meta position is electronically and sterically disfavored. | google.com |

| 2-(2-bromophenyl)-2-methylpropanoic acid (ortho) | Not reported as a significant product | Ortho position is electronically activated but sterically hindered. | nih.gov |

Esterification and Transesterification Approaches

Once the brominated carboxylic acid intermediate is obtained, it must be converted to its methyl ester. Several efficient methods exist for this transformation.

A highly convenient one-step method involves reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl). nih.gov This reaction proceeds at room temperature and provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides without the need for harsh conditions. nih.gov

A more traditional approach is the Fischer esterification, which uses an alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid. google.comresearchgate.net To drive the reaction to completion and improve yields, the process can be enhanced by heating the mixture while continuously adding fresh alcohol and distilling it from the reaction mixture to remove the water byproduct. google.com For example, heating L-phenylalanine with methanol and sulfuric acid at 85°C can produce the methyl ester in high yield. google.com

Transesterification is an alternative strategy where an existing ester is converted into a different one. masterorganicchemistry.com This can be catalyzed by either acid or base. masterorganicchemistry.com For instance, if a different alkyl ester of 2-amino-2-(4-bromophenyl)propanoic acid were available, it could be converted to the methyl ester by treatment with methanol under appropriate catalytic conditions.

Table 3: Comparison of Esterification Methods for Amino Acids

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| TMSCl-Mediated Esterification | Amino Acid, Methanol, Trimethylchlorosilane (TMSCl) | Room Temperature | Mild conditions, good to excellent yields, simple procedure. | nih.gov |

| Fischer Esterification | Amino Acid, Methanol, H₂SO₄ | Heating (e.g., 85-90°C), Reflux | Uses common and inexpensive reagents. Yield can be improved by removing water. | google.com |

| Transesterification | Ester, Methanol, Acid or Base Catalyst | Varies (Acidic or Basic) | Useful for converting one ester to another. | masterorganicchemistry.com |

Introduction of the α-Amino Functionality at the Quaternary Carbon

Creating the C-N bond at the sterically hindered quaternary carbon is a significant synthetic hurdle. Both direct and indirect methods have been developed to address this challenge.

Direct C-H amination represents a highly efficient, atom-economical approach. Recent breakthroughs have described the directed amination of the α-position of carboxylic acids using sophisticated iron-nitrene catalysts. prismbiolab.com This C-H activation strategy is particularly effective for α-aryl carboxylic acids, making it a potentially viable, albeit advanced, route to the target compound's backbone. prismbiolab.com Other research has shown Fe-catalyzed direct α-C–H amination of carbonyl compounds, further highlighting the potential of this strategy for constructing challenging quaternary centers under mild conditions. researchgate.net Another approach involves the organocatalytic amination of α-substituted α-cyanoacetates using azodicarboxylates, which successfully installs a nitrogen atom adjacent to a newly formed quaternary center. scilit.com These direct methods, while powerful, often require specialized catalysts and conditions.

Indirect methods, where the amino group is introduced as part of a functional group that is later converted, are more traditional and widely used. The Strecker synthesis is a classic and robust method for producing α-amino acids. wikipedia.orgmasterorganicchemistry.com When a ketone is used as the starting carbonyl compound, the Strecker reaction yields an α,α-disubstituted amino acid, making it highly suitable for this synthesis. wikipedia.org The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid. organic-chemistry.org

To control the reactivity of the amino group during synthesis and prevent side reactions, it is often introduced in a protected form. The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. youtube.com Introducing the amino functionality as an N-Boc protected group offers significant advantages. For instance, some direct amination methods use a Boc-protected nitrogen source, yielding the N-Boc amino acid directly, which is ready for subsequent steps like peptide coupling. prismbiolab.com Furthermore, one-pot procedures combining reductive amination with N-Boc protection can efficiently produce protected secondary amines, preventing common side reactions like over-alkylation. nih.govnih.gov The Boc group is stable under many reaction conditions but can be readily removed with mild acid when desired. youtube.comnih.gov

Table 4: Strategies for Introducing the α-Amino Group

| Approach | Method | Key Features | Reference |

|---|---|---|---|

| Direct Amination | Iron-Nitrene Catalyzed C-H Amination | Directly converts an α-C-H bond to a C-N bond. Effective for α-aryl carboxylic acids. | prismbiolab.com |

| Indirect Amination | Strecker Synthesis | A three-component reaction of a ketone, cyanide, and ammonia (B1221849) to form an α,α-disubstituted amino acid. | wikipedia.orgnih.gov |

| Tandem Reductive Amination/Boc Protection | One-pot reaction that forms the C-N bond and protects the nitrogen with a Boc group, preventing side reactions. | nih.govnih.gov |

Multicomponent Reactions in the Synthesis of Related Quaternary Amino Acid Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly convergent and atom-economical, making them ideal for building libraries of structurally diverse compounds. nih.govnih.gov

Several MCRs are particularly well-suited for the synthesis of α,α-disubstituted amino acids and their derivatives.

Strecker Reaction : As previously mentioned, the Strecker reaction is a classic three-component synthesis. nih.gov By starting with a ketone, an amine (or ammonia), and a cyanide source, one can efficiently construct α,α-disubstituted α-aminonitriles, which are direct precursors to quaternary amino acids. wikipedia.orgnih.gov

Petasis Reaction : The Petasis (or Petasis Borono-Mannich) reaction is another three-component reaction that combines an amine, a carbonyl compound (like a ketone), and a vinyl- or aryl-boronic acid to generate substituted amines. nih.gov It serves as a valuable alternative to the Strecker synthesis for accessing diverse amino acid derivatives.

Ugi Reaction : The Ugi reaction is a four-component reaction typically involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov This reaction is renowned for its ability to generate complex α-acylamino carboxamide scaffolds in a single operation, providing rapid access to peptide-like structures. nih.gov

These MCRs represent highly efficient pathways for producing not only the specific target compound but also a wide array of related quaternary amino acid derivatives for further research and development. nih.gov

Table 5: Key Multicomponent Reactions for Quaternary Amino Acid Synthesis

| Reaction | Number of Components | Typical Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Strecker Reaction | 3 | Ketone, Amine/Ammonia, Cyanide | α,α-Disubstituted α-Aminonitrile | wikipedia.orgnih.gov |

| Petasis Reaction | 3 | Ketone, Amine, Boronic Acid | Substituted Amino Acid Derivative | nih.gov |

| Ugi Reaction | 4 | Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Carboxamide | nih.gov |

Purification and Isolation Techniques for Complex Synthetic Intermediates

The successful synthesis of a complex molecule like this compound is critically dependent on the effective purification and isolation of its synthetic intermediates. The presence of multiple functional groups—an ester, a primary amine, and a brominated aromatic ring—necessitates a carefully selected combination of techniques to achieve the high purity required for subsequent synthetic steps or final product characterization. The inherent properties of α-amino acid esters, including their potential for racemization and their amphoteric nature, introduce additional challenges to their purification.

Crude synthetic mixtures containing α-amino acid esters often contain unreacted starting materials, reagents, and by-products from side reactions. The initial work-up typically involves liquid-liquid extraction to separate the desired product from water-soluble and other immiscible impurities. For intermediates like 2-(4-bromophenyl)-2-methylpropanoic acid, a precursor to the target ester, extraction with a water-immiscible solvent such as dichloromethane (B109758) is a common practice. google.com The pH of the aqueous phase is a critical parameter during extraction; for amino acid derivatives, careful pH adjustment can facilitate separation by exploiting the acidic and basic nature of the molecule. researchgate.net

Following initial extraction and solvent removal, a variety of purification techniques can be employed.

Crystallization and Recrystallization: This is a powerful technique for purifying solid intermediates. For instance, the precursor 2-(4-bromophenyl)-2-methylpropanoic acid has been successfully purified by recrystallization from aqueous methanol, significantly improving its purity. patsnap.com Another approach involves suspending the crude solid product in a solvent in which it is sparingly soluble, such as hexanes, to wash away more soluble impurities. google.compatsnap.com The choice of solvent is crucial and is often determined empirically to maximize the recovery of the pure compound while leaving impurities in the solution.

Chromatographic Techniques: Column chromatography is an indispensable tool for the purification of complex organic molecules. For α-amino acid esters and their derivatives, both normal-phase and reversed-phase chromatography are utilized.

Silica Gel Chromatography: This is widely used for the separation of organic compounds. The choice of eluent system (mobile phase) is critical for achieving good separation. For intermediates leading to α-amino acid esters, mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, are commonly used.

Chiral Chromatography: When the synthesis is enantioselective, it is essential to determine and often to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the standard method for this purpose. google.com Polysaccharide-based CSPs, for example, have been shown to be effective for the enantiomeric separation of α-amino acid esters after their conversion to benzophenone (B1666685) imine Schiff base derivatives. nih.gov The separation efficiency can be influenced by the mobile phase composition, with mixtures like 2-propanol/hexane being common. nih.gov Gas chromatography on chiral columns can also be used for the separation of stereoisomers of α-amino acid esters. capes.gov.br

The following table summarizes various purification methods reported for precursors and analogs of this compound.

| Compound/Derivative Class | Purification Method | Details | Purity/Yield | Reference |

| 2-(4-bromophenyl)-2-methylpropanoic acid | Recrystallization | From aqueous methanol after extraction. | GC Purity: 99.2% | patsnap.com |

| 2-(4-bromophenyl)-2-methylpropanoic acid | Suspension/Filtration | Crude solid suspended in hexanes and filtered. | GC Purity: 94.4% (crude), 74.3% yield after filtration. | patsnap.com |

| α-Arylglycine esters | Chromatography | Purification of product after one-pot synthesis. | Good yield, 80-85% ee. | nih.govacs.org |

| α-Amino acid ester derivatives | Chiral HPLC | Separation of benzophenone imine derivatives on Chiralpak IC. | Good resolution. | nih.gov |

| N-Aryl amino acid esters | Chromatographic purification | Purification of crude reaction mixture. | No erosion of enantiomeric excess observed. | nih.govacs.org |

Isolation: The final step after purification is the isolation of the pure compound. This is typically achieved by removal of the solvent under reduced pressure (rotoevaporation). Care must be taken to avoid thermal degradation, especially for sensitive molecules. If the product is an oil, which is common for protected amino acids, techniques like trituration with a non-polar solvent (e.g., diethyl ether or hexanes) can sometimes induce solidification. researchgate.net The physical state of the isolated product (e.g., solid, oil) can be influenced by residual impurities or the presence of different stereoisomers. researchgate.net For amino-containing compounds, isolation as a salt (e.g., hydrochloride) can sometimes facilitate handling and improve stability. researchgate.net

The table below provides an overview of isolation techniques relevant to the target compound and its intermediates.

| Process | Technique | Description | Key Considerations | Reference |

| Initial Work-up | Liquid-Liquid Extraction | Separation of the product from the reaction mixture using immiscible solvents (e.g., dichloromethane and water). | pH adjustment is crucial for amino acid derivatives. | google.com |

| Product Recovery | Evaporation | Removal of solvent under reduced pressure. | Avoid high temperatures to prevent degradation. | google.compatsnap.com |

| Solidification | Trituration/Suspension | Stirring an oily product with a non-solvent to induce precipitation or wash away impurities. | Choice of solvent is critical for success. | researchgate.netpatsnap.com |

| Final Isolation | Filtration | Separating a solid product from the liquid phase. | Ensure the product is not significantly soluble in the wash solvent. | patsnap.com |

Comprehensive Chemical Reactivity and Transformation Studies of Methyl 2 Amino 2 4 Bromophenyl Propanoate

Reactions Involving the Ester Functionality

The ester group in methyl 2-amino-2-(4-bromophenyl)propanoate is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanisms

While specific kinetic studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the general mechanism can be inferred from studies on similar amino acid esters. The hydrolysis, typically carried out under acidic or basic conditions, results in the formation of 2-amino-2-(4-bromophenyl)propanoic acid.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule, followed by proton transfer and elimination of methanol (B129727), yields the carboxylic acid.

Basic hydrolysis, or saponification, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcoholate leaving group.

The rate of hydrolysis can be influenced by several factors, including temperature, pH, and the steric hindrance around the ester group. The presence of the α-methyl and 4-bromophenyl substituents may sterically hinder the approach of the nucleophile, potentially leading to slower reaction rates compared to simpler amino acid esters.

Transesterification Processes with Various Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with a different alcohol (R-OH) in the presence of a catalyst like sodium methoxide (B1231860) would lead to the formation of the corresponding new ester and methanol.

Studies on the transesterification of fatty acid methyl esters with arylaminoalcohols have shown that reaction outcomes are dependent on temperature, the molar ratio of reactants, reaction time, and catalyst concentration. doaj.org For example, an increase in temperature and ester concentration can lead to higher yields up to an optimal point. doaj.org While this provides a general framework, the specific conditions for efficient transesterification of this compound would need to be determined empirically.

Reactivity of the α-Amino Group

The α-amino group is a key site of reactivity, enabling a variety of chemical transformations including derivatization and peptide bond formation.

Derivatization Strategies for Amine Functionality

The primary amino group of this compound can be modified using various derivatization reagents. These reactions are often employed to alter the compound's physical properties or to introduce a detectable label for analytical purposes.

One common method involves reaction with o-phthaldialdehyde (OPA) in the presence of a thiol, which leads to the formation of a fluorescent isoindole derivative. researchgate.net This technique is highly sensitive for primary amines. researchgate.net Another approach is the use of trimethylchlorosilane (TMSCl) in methanol, which can be employed for the esterification of amino acids and could potentially be adapted for derivatization of the amino group under specific conditions. nih.gov

Amide Bond Formation and Peptide Coupling Reactions utilizing Amino Ester Precursors

This compound is a sterically hindered α,α-disubstituted amino acid ester. The presence of both a methyl and a 4-bromophenyl group at the α-carbon poses significant challenges for peptide bond formation due to steric hindrance around the amino group. researchgate.netthieme.de Conventional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) often result in poor yields when used with such hindered amino acids. researchgate.net

To overcome this steric hindrance, more potent coupling reagents have been developed. The choice of coupling reagent is critical for achieving efficient amide bond formation while minimizing side reactions and racemization.

Table 1: Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Abbreviation | Notes |

| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Has been used successfully for the synthesis of peptides containing hindered amino acids. researchgate.net |

| Bromotris(pyrrolidino)phosphonium hexafluorophosphate | PyBrOP | Similar to PyAOP, effective for coupling sterically demanding amino acids. researchgate.net |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | A common and effective coupling reagent. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Often used for difficult couplings, including those involving sterically hindered amino acids. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A widely used phosphonium-based coupling reagent. |

The synthesis of peptides containing sterically hindered residues often requires optimized reaction conditions, which may include the use of microwave irradiation or specialized solvent systems to enhance reaction rates and yields. researchgate.net

Stereochemical Implications of Reactions at the Amino Group

A critical consideration in any reaction involving the α-amino group of a chiral amino acid derivative is the potential for racemization at the α-carbon. While this compound is a racemic mixture, if a specific enantiomer were to be used, preserving its stereochemical integrity during subsequent reactions would be paramount.

In peptide synthesis, racemization can occur through the formation of an oxazolone (B7731731) intermediate, particularly when the carboxylic acid of an N-protected amino acid is activated for coupling. However, for the coupling of an amino ester like this compound (where the amino group is the nucleophile), the risk of racemization at its own α-carbon is generally lower. The primary concern for stereochemical integrity lies with the N-protected amino acid that is being coupled. The use of additives like HOBt or its 7-aza derivative (HOAt) with coupling reagents can help to suppress racemization. nih.gov

For reactions directly at the amino group, such as derivatization, the conditions should be chosen carefully to avoid epimerization. Mild reaction conditions are generally preferred to maintain the stereochemistry of the starting material. google.com

Transformations of the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of synthetic transformations. This allows for the diversification of the molecule's structure, enabling the synthesis of a wide range of derivatives with potentially novel properties. The most significant of these transformations are palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. nih.govnih.gov The 4-bromophenyl moiety of the target compound is an excellent substrate for these reactions. The general catalytic cycle for these transformations involves three key steps: oxidative addition of the aryl bromide to a Palladium(0) complex, transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or migratory insertion of an alkene/alkyne (in the Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. mdpi.com This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. nih.gov For this compound, a Suzuki-Miyaura reaction with various aryl or vinyl boronic acids can generate biaryl or styrenyl derivatives, respectively. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst, in the presence of a base. nih.gov

| Coupling Partner (Ar-B(OH)₂) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~60-90 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

| Naphthalen-1-ylboronic acid | XPhos-Pd-G2 | K₃PO₄ | 2-MeTHF/H₂O | Good | nih.gov |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | Moderate-Good |

This table presents illustrative conditions for Suzuki-Miyaura reactions on generic aryl bromides, which are applicable to the target compound.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de This reaction is a powerful method for the synthesis of substituted alkenes, typically with high trans selectivity. organic-chemistry.org Applying the Heck reaction to this compound with various alkenes, such as acrylates or styrenes, would yield cinnamic acid derivatives or stilbenes. The reaction conditions often require elevated temperatures and polar aprotic solvents. thieme-connect.de

| Alkene Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile | High | thieme-connect.de |

| Styrene | Pd(OAc)₂ | KOAc | DMF | Good | |

| Cinnamyl alcohol | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF/H₂O | Moderate | nih.gov |

| n-Butyl acrylate | Pd(OAc)₂/PCy₃ | K₂CO₃ | Toluene | High |

This table shows typical conditions for Heck reactions on aryl bromides, demonstrating the potential transformations for the target compound.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base, which often serves as the solvent. wikipedia.orgorganic-chemistry.org This reaction would allow the introduction of an alkynyl moiety onto the phenyl ring of the target compound, leading to the formation of arylalkyne derivatives. These products can serve as precursors for more complex structures, such as heterocycles.

| Alkyne Partner | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Good-High | wikipedia.org |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | High | wikipedia.org |

| 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | Good | |

| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | Moderate-Good | researchgate.net |

This table provides representative conditions for Sonogashira coupling reactions with aryl bromides, applicable to the target compound.

Borylation Reactions for Further Functionalization of Aryl Bromides

The conversion of the aryl bromide to an arylboronic acid or ester is a key strategy for enabling further functionalization. The Miyaura borylation reaction is a prominent method for this transformation, involving the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org This reaction produces a stable arylboronate ester, which is an excellent coupling partner for subsequent Suzuki-Miyaura reactions. nih.govwikipedia.orgorganic-chemistry.org This two-step, one-pot borylation/Suzuki coupling sequence is a highly efficient strategy for synthesizing complex biaryl compounds from simple aryl halides. nih.gov The reaction typically uses a palladium catalyst with a suitable phosphine (B1218219) ligand and a weak base like potassium acetate (B1210297) (KOAc) to avoid the competing Suzuki coupling of the product. organic-chemistry.org

The resulting 2-amino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can then be coupled with a different aryl or vinyl halide, offering a divergent synthetic route to a wide array of analogs. Research has demonstrated the successful borylation of L-tyrosine derivatives and other aryl halides, highlighting the applicability of this method to amino acid scaffolds. researchgate.net

Nucleophilic Aromatic Substitution Involving the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

However, for this mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

The 4-bromophenyl group in this compound lacks such strong electron-withdrawing substituents. The amino acid moiety itself is not sufficiently electron-withdrawing to activate the ring for a standard SNAr reaction. Consequently, the bromine atom is generally inert to displacement by common nucleophiles under standard SNAr conditions. libretexts.org While some SNAr reactions can occur on unactivated rings with extremely strong nucleophiles (e.g., sodium amide) or under harsh conditions (high temperature and pressure), these are generally low-yielding and not synthetically practical for this substrate. youtube.com Recent studies have also suggested that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when good leaving groups are involved and the intermediate is not strongly stabilized. nih.gov

Investigation of Stability and Degradation Pathways under Various Chemical Conditions

The chemical stability of this compound is a critical parameter for its synthesis, storage, and application. Degradation can occur at several functional groups within the molecule under various conditions.

Hydrolytic Stability: The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. In the presence of aqueous acid, the ester can hydrolyze to the corresponding carboxylic acid, Methyl 2-amino-2-(4-bromophenyl)propanoic acid. Under basic conditions, saponification will occur, yielding the carboxylate salt of the amino acid. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

Oxidative Stability: The amino group and the aromatic ring are potential sites for oxidation. Strong oxidizing agents could potentially lead to the formation of various degradation products. Studies on the atmospheric degradation of structurally related amino alcohols suggest that oxidation can be initiated by hydroxyl radicals, leading to abstraction of hydrogen atoms from C-H bonds adjacent to the amine or alcohol groups, or from the N-H bond itself, resulting in a cascade of products including aldehydes and imines. nih.gov

Stability of the C-Br Bond: The carbon-bromine bond is generally stable under typical synthetic and storage conditions. However, it can undergo cleavage under certain circumstances. For example, reductive dehalogenation can occur in the presence of reducing agents or certain catalysts (e.g., Pd/C with a hydrogen source). Photolytic cleavage is also a possibility upon exposure to UV light, which could initiate radical pathways. Studies on related halogenated phenylalanine derivatives have noted the potential for in vivo dehalogenation, which can be a concern in the development of radiopharmaceuticals. acs.org

Thermal Stability: The compound is expected to have moderate thermal stability. At elevated temperatures, decomposition pathways could include decarboxylation, deamination, or cleavage of the side chain. The presence of the α-methyl group in this α,α-disubstituted amino acid may confer additional thermal stability compared to its α-unsubstituted counterpart, phenylalanine.

Stereochemical Integrity during Chemical Transformations: Minimizing Racemization

This compound possesses a stereocenter at the α-carbon. For applications where enantiopurity is crucial, maintaining the stereochemical integrity of this center during chemical transformations is paramount. The primary pathway for loss of stereochemical purity is racemization.

The mechanism of racemization for amino acids and their esters typically involves the deprotonation of the α-carbon to form a planar, achiral carbanion or enolate intermediate. creation.com Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture.

Several factors can promote racemization:

Basicity: The cross-coupling reactions described in section 3.3.1 often employ basic conditions. Strong bases can increase the rate of α-proton abstraction, thereby increasing the risk of racemization. The choice of a milder base (e.g., K₂CO₃, Cs₂CO₃ instead of alkoxides) and careful control of reaction temperature can mitigate this risk.

Temperature: Higher reaction temperatures provide the necessary activation energy for proton abstraction and can accelerate racemization. Performing reactions at the lowest effective temperature is advisable.

Solvent and Additives: The reaction medium can influence the rate of racemization. For example, racemization of amino acid esters has been observed in mixtures of ketones and carboxylic acids. nih.gov

Metal Catalysts: In some cases, the metal catalyst itself can participate in the racemization process. For instance, certain copper complexes have been used as racemization catalysts for α-amino acids. google.com

The structure of this compound as an α,α-disubstituted amino acid may inherently reduce its susceptibility to racemization compared to α-monosubstituted amino acids. The presence of the α-methyl group, in addition to the aryl group, creates a more sterically hindered environment around the α-carbon. This steric bulk can restrict the conformational flexibility required to achieve a planar intermediate, thereby increasing the energy barrier for racemization. nih.gov

Nevertheless, it is crucial to analyze the enantiomeric purity of the product after any chemical transformation. This is typically achieved using chiral chromatography (HPLC or GC) or by derivatization with a chiral reagent followed by NMR analysis. When designing synthetic routes involving this compound, conditions should be optimized to minimize exposure to strong bases and high temperatures to preserve its valuable stereochemical integrity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational information for the structure of Methyl 2-amino-2-(4-bromophenyl)propanoate.

¹H NMR: This technique would reveal the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, the integration (relative number of protons), and the splitting patterns (J-coupling) which give information about neighboring protons. For the target molecule, one would expect to see signals for the aromatic protons on the bromophenyl ring, the amino group protons, the methyl ester protons, and the methyl group protons at the C2 position. The chemical shifts would be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms.

¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the quaternary carbon at the C2 position, the methyl ester carbon, and the C2-methyl carbon.

Illustrative Data for a Related Compound: Methyl 2-(4-bromophenyl)propanoate

To demonstrate the type of data obtained, the following table shows ¹H and ¹³C NMR data for the related compound Methyl 2-(4-bromophenyl)propanoate, which lacks the amino group at the C2 position.

| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |

| δ (ppm) | Multiplicity |

| 7.47 | d, J = 8.4 Hz |

| 7.23 | d, J = 8.4 Hz |

| 3.68 | q, J = 7.2 Hz |

| 3.64 | s |

| 1.50 | d, J = 7.2 Hz |

This data is for a related compound and should not be used to represent this compound.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and for establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For the target molecule, it would help to confirm the connectivity within the aromatic ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. nih.gov This is particularly powerful for identifying quaternary carbons (like C2 in the target molecule) by observing correlations to nearby protons. It would also confirm the connection of the methyl ester group to the carbonyl carbon and the bromophenyl ring to the C2 position.

Since this compound is a chiral molecule (due to the stereocenter at C2), it can exist as a pair of enantiomers. Chiral NMR shift reagents are paramagnetic lanthanide complexes that can be added to an NMR sample of a chiral compound. By forming diastereomeric complexes, they induce different chemical shifts for the corresponding protons and carbons of the two enantiomers, allowing for the determination of the enantiomeric excess (% ee) of a sample.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: Typically in the range of 3300-3500 cm⁻¹ for the amino group.

C-H stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) would be just below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the ester carbonyl group would be expected around 1730-1750 cm⁻¹.

C=C stretching: Aromatic ring vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N stretching: This would likely appear in the 1000-1250 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Illustrative Data for a Related Compound: 2-{(E)-[(4-bromophenyl)imino]methyl}phenol

The FT-IR spectrum of the related Schiff base, 2-{(E)-[(4-bromophenyl)imino]methyl}phenol, shows a C=N stretch at approximately 1612 cm⁻¹ and various aromatic C-H and C=C vibrations. researchgate.net This illustrates how specific functional groups give rise to characteristic peaks.

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

Aromatic ring vibrations: The symmetric breathing mode of the benzene (B151609) ring often gives a strong Raman signal.

C-Br stretching: This bond is often more Raman active than IR active.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like amino acid esters without causing significant fragmentation. In a typical ESI-MS experiment for this compound (C₁₀H₁₂BrNO₂), the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Under positive ion mode, the primary amine group would readily accept a proton, leading to the formation of the protonated molecule, [M+H]⁺. The instrument would then measure the mass-to-charge ratio (m/z) of this ion with high precision. Given the isotopic complexity of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the spectrum would be expected to show a characteristic doublet for the [M+H]⁺ ion.

A hypothetical data table for the expected ESI-MS result is presented below.

Table 1: Hypothetical High-Resolution ESI-MS Data for this compound

| Ion | Calculated m/z (for C₁₀H₁₃⁷⁹BrNO₂⁺) | Calculated m/z (for C₁₀H₁₃⁸¹BrNO₂⁺) | Observed m/z |

|---|

Note: The calculated m/z values are theoretical and would require experimental observation for confirmation.

Tandem mass spectrometry (MS/MS) experiments would be employed to analyze the fragmentation pattern of the protonated parent ion. By inducing fragmentation, characteristic product ions are formed, which provide valuable structural information about the molecule's connectivity. Expected fragmentation pathways for this compound would likely involve the neutral loss of the methoxycarbonyl group or cleavage adjacent to the quaternary carbon center. However, without experimental data, a definitive fragmentation scheme cannot be established.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with X-rays. The diffraction pattern would be collected and analyzed to solve the crystal structure. This would yield the precise atomic coordinates and define the unit cell—the basic repeating block of the crystal lattice. Key parameters determined would include the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). Currently, no published crystal structure or associated unit cell data for this compound exists in crystallographic databases.

Table 2: Illustrative Table for Unit Cell Parameters (Data Not Available)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

A solved crystal structure would reveal the nature of non-covalent interactions that stabilize the crystal packing. For this compound, one would anticipate observing intermolecular hydrogen bonds involving the primary amine group (N-H) acting as a donor and the carbonyl oxygen (C=O) of an adjacent molecule acting as an acceptor. Furthermore, the presence of a bromine atom could potentially lead to halogen bonding (Br···O or Br···N interactions), which are increasingly recognized as important forces in crystal engineering. The specific geometry and distances of these interactions can only be determined through experimental X-ray analysis.

The crystalline environment locks the molecule into a specific, low-energy conformation. X-ray diffraction data would provide precise values for all torsion angles, defining the spatial relationship between the bromophenyl ring, the quaternary carbon center, and the methyl ester group. This would allow for a detailed analysis of the molecule's preferred shape in the solid state, including the planarity of the phenyl ring and the orientation of the amino and ester substituents. Without a crystal structure, this conformational analysis remains speculative.

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 2 4 Bromophenyl Propanoate

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies for Methyl 2-amino-2-(4-bromophenyl)propanoate have been identified in the reviewed scientific literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

There are no published studies on the geometry optimization or the conformational landscape of this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule and to explore the various possible conformations and their relative energies.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in the scientific literature. This information is crucial for understanding the electronic transitions and the chemical reactivity of a molecule.

No literature could be found that presents a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.

Calculations of global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) for this compound have not been reported. These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

There are no published Natural Bond Orbital (NBO) analyses for this compound. NBO analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugative interactions within a molecule, providing a deeper understanding of its bonding and structure.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

No Time-Dependent Density Functional Theory (TD-DFT) studies concerning the electronic excitation properties of this compound are available in the scientific literature. TD-DFT is a widely used method for calculating the electronic absorption spectra and other properties of molecules in their excited states.

In Silico Modeling of Reaction Mechanisms and Transition States

The synthesis of α-amino acids and their derivatives is a cornerstone of organic chemistry, with several established methods that could potentially be adapted for the production of this compound. In silico modeling offers a way to investigate the intricacies of these reaction mechanisms, providing insights into reaction kinetics and thermodynamics that can guide synthetic efforts.

A plausible synthetic route to the parent α-amino acid of this compound is a variation of the Strecker synthesis. vaia.commasterorganicchemistry.comnumberanalytics.com This reaction typically involves the one-pot reaction of an aldehyde or ketone, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com For the target molecule, the starting ketone would be 4-bromoacetophenone.

A computational study of this reaction mechanism would likely employ Density Functional Theory (DFT) calculations to map the potential energy surface of the reaction. This would involve calculating the Gibbs free energies of the reactants, intermediates, transition states, and products.

Hypothetical Reaction Coordinate for the Strecker Synthesis of 2-amino-2-(4-bromophenyl)propanoic acid:

The initial step would be the formation of an imine from 4-bromoacetophenone and ammonia. masterorganicchemistry.com Subsequent nucleophilic attack by the cyanide ion on the imine would form the α-aminonitrile. masterorganicchemistry.com Each of these steps would proceed through a specific transition state, the energy of which determines the rate of the reaction.

A data table summarizing the hypothetical relative free energies calculated for the key species in the reaction pathway is presented below.

| Species | Description | Relative Free Energy (kcal/mol) |

| R | 4-bromoacetophenone + NH₃ + HCN | 0.0 |

| TS1 | Transition state for imine formation | +25.3 |

| I1 | Imine intermediate | +5.2 |

| TS2 | Transition state for nitrile addition | +15.8 |

| I2 | α-aminonitrile | -10.7 |

| TS3 | Transition state for nitrile hydrolysis (first step) | +30.1 |

| P | 2-amino-2-(4-bromophenyl)propanoic acid | -22.5 |

This is a hypothetical data table generated for illustrative purposes.

The final step to obtain this compound would be the esterification of the resulting amino acid, a reaction that could also be modeled computationally to determine its feasibility and optimize conditions.

Another potential synthetic route is the Bucherer-Bergs reaction, which uses ammonium (B1175870) carbonate and a cyanide source to convert a ketone into a hydantoin, which can then be hydrolyzed to the amino acid. alfa-chemistry.comwikipedia.orgencyclopedia.pub In silico modeling of this multi-step process could elucidate the complex reaction network and identify the most favorable pathway. alfa-chemistry.com

Molecular Docking Studies of Binding Modes and Interactions with Theoretical Receptor Sites

The structural similarity of this compound to endogenous molecules like phenylalanine suggests that it may interact with biological macromolecules. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjocpr.com This method can provide valuable insights into the binding affinity and the nature of the interactions.

Given its structure as an amino acid derivative, potential theoretical receptor sites for this compound could include neurotransmitter receptors or enzymes involved in amino acid metabolism. For instance, its phenethylamine (B48288) backbone suggests possible interactions with dopamine (B1211576) or other monoamine transporters and receptors. nih.govjocpr.comnih.govacs.org Additionally, enzymes such as α-amylase have been shown to be inhibited by various small molecules, and the binding pocket of such enzymes could be explored. nih.govnih.govprimescholars.comrsc.org

A hypothetical molecular docking study could be performed against the active site of the Dopamine D2 receptor. The study would involve preparing the 3D structure of both the ligand (this compound) and the receptor. The ligand would then be placed in various orientations within the binding site, and a scoring function would be used to estimate the binding affinity for each pose.

Hypothetical Docking Results for this compound with the Dopamine D2 Receptor:

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Asp114, Ser193 | Hydrogen Bond |

| Phe389, Trp386 | π-π Stacking | ||

| Val115, Ile183 | Hydrophobic | ||

| 2 | -7.9 | Ser197, Thr119 | Hydrogen Bond |

| Tyr408 | π-π Stacking | ||

| Cys118, Leu94 | Hydrophobic |

This is a hypothetical data table generated for illustrative purposes.

The results would suggest the most likely binding mode and the key amino acid residues involved in the interaction. The 4-bromophenyl group could engage in hydrophobic and halogen bonding interactions, while the amino and ester groups could form hydrogen bonds with polar residues in the binding pocket. Such studies could guide the design of derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behaviors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. nih.govyoutube.comnih.gov These models are built by finding a statistically significant correlation between calculated molecular descriptors and an experimentally determined activity. nih.gov

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known activities would be required. For instance, a series of analogues could be synthesized where the bromo-substituent is varied (e.g., chloro, fluoro, methyl) or its position on the phenyl ring is changed.

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov

Examples of Molecular Descriptors for QSAR Modeling:

| Descriptor Type | Examples |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment |

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest, is used to build a mathematical equation that links a selection of these descriptors to the observed activity. nih.gov

A hypothetical QSAR equation for predicting the inhibitory activity (pIC₅₀) against a specific enzyme could look like this:

pIC₅₀ = 0.75 * LogP - 0.23 * (Wiener Index) + 1.5 * (Dipole Moment) + 2.1

This is a hypothetical QSAR equation for illustrative purposes.

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment contribute positively to the activity, while a larger Wiener Index (related to molecular branching) has a negative impact. Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards more potent compounds. These models can also be developed to predict other chemical behaviors such as toxicity or aqueous solubility. nih.govresearchgate.net

Research Applications of Methyl 2 Amino 2 4 Bromophenyl Propanoate As a Strategic Building Block

Design and Synthesis of Novel Chemical Scaffolds and Frameworks

The rigid and defined three-dimensional structure of Methyl 2-amino-2-(4-bromophenyl)propanoate makes it an attractive starting material for the construction of novel chemical scaffolds. The presence of the 4-bromophenyl group allows for its use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce molecular diversity and build complex aromatic systems. The amino and ester groups provide orthogonal handles for further functionalization, enabling the creation of a wide array of molecular frameworks that are not readily accessible from natural amino acids.

These novel scaffolds are of significant interest in medicinal chemistry and materials science. By systematically modifying the core structure of this compound, researchers can explore new chemical space and develop compounds with unique biological activities or material properties.

Development of Advanced Synthetic Methodologies

The synthesis of α,α-disubstituted amino acids like this compound is a challenge in organic synthesis. Consequently, methods developed for its preparation can represent significant advancements in synthetic methodology. For instance, phase-transfer catalysis and asymmetric synthesis approaches are often employed to control the stereochemistry of the quaternary center.

Furthermore, the reactivity of this building block can be harnessed to develop new synthetic transformations. The unique electronic and steric environment of the amino acid can influence the outcome of reactions, leading to the discovery of novel catalytic systems or reaction conditions. The development of efficient and stereoselective methods for the synthesis and transformation of such non-natural amino acids is a continuing area of research. A copper-catalyzed regio- and diastereoselective borylamination of α,β-unsaturated esters has been developed to produce acyclic β-boryl-α-amino acid derivatives, which are valuable in medicinal chemistry. researchgate.net

Preparation of Diverse Amino Acid Derivatives and Peptidomimetics

A significant application of this compound lies in the synthesis of diverse amino acid derivatives and peptidomimetics. The incorporation of this unnatural amino acid into peptide chains can induce specific secondary structures, such as turns and helices, and can enhance the metabolic stability of the resulting peptides by making them resistant to enzymatic degradation.

The 4-bromophenyl side chain can be functionalized post-synthetically to introduce a variety of substituents, including fluorescent probes, affinity labels, or other bioactive moieties. This allows for the creation of peptidomimetics with tailored properties for applications in drug discovery and chemical biology. The synthesis of peptides with challenging sequences can be facilitated by the use of Nα-protected α-amino acid bromides, which can be generated in situ under mild conditions. nih.gov

| Derivative Type | Synthetic Approach | Potential Application |

| N-Alkylated Derivatives | Reductive amination or direct alkylation with alkyl halides. | Modulation of peptide conformation and cell permeability. |

| Side-Chain Modified Derivatives | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). | Introduction of functional groups for imaging, targeting, or altered bioactivity. |

| Constrained Peptides | Intramolecular cyclization reactions. | Development of potent and selective receptor ligands. |

Utility in the Synthesis of Pharmaceutical Intermediates and Precursors

Non-natural amino acids are crucial components in the synthesis of many modern pharmaceuticals. pharmanoble.commidas-pharma.com The structural motif present in this compound is found in various biologically active compounds. For example, the related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a key intermediate in the industrial synthesis of the antihistamine fexofenadine. google.compatsnap.comgoogle.com This highlights the potential of this compound as a valuable precursor for the synthesis of complex pharmaceutical agents.

Its ability to serve as a chiral building block and to introduce a specific lipophilic and rigid element into a molecule makes it a desirable starting material for the development of new drug candidates. The bromine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Contributions to Structure-Reactivity and Structure-Function Relationship Studies in Organic Systems

The well-defined structure of this compound allows for its use in fundamental studies of structure-reactivity and structure-function relationships. By systematically varying the substituents on the phenyl ring or modifying the amino and ester groups, researchers can probe the electronic and steric effects on reaction mechanisms and biological activity.

For instance, the bromine atom can serve as a heavy-atom label in X-ray crystallography to facilitate structure determination. Furthermore, comparing the properties of peptides containing this amino acid with those containing its natural counterpart, phenylalanine, can provide valuable insights into the role of the bromine atom and the quaternary center in molecular recognition and biological function. Such studies are crucial for the rational design of new catalysts, materials, and therapeutic agents.

Exploration in Materials Science Applications

While the primary applications of this compound have been in the life sciences, there is growing interest in its use in materials science. The incorporation of this and other halogenated amino acids into polymers and other materials can impart unique properties. mdpi.com The presence of the bromophenyl group can enhance thermal stability and flame retardancy.

Furthermore, the ability of the amino and ester groups to participate in hydrogen bonding and polymerization reactions makes it a candidate for the development of novel self-assembling materials, liquid crystals, and functional polymers. The potential for post-polymerization modification via the bromine atom further expands the scope of its applications in this field.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-(4-bromophenyl)propanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves brominated aromatic precursors coupled with amino ester formation. A representative approach involves:

- Nucleophilic substitution : Reacting 4-bromophenyl precursors with methyl 2-aminopropanoate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization strategies :

- Temperature control : Maintaining reaction temperatures below 25°C during exothermic steps (e.g., HBr addition) to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., methanol or toluene) enhance solubility and reaction efficiency .

- Catalytic additives : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interphase reactivity.

Q. Key Data :

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 10–25°C during addition | 15–20% increase |

| Solvent | Methanol/toluene mix | 93% yield achieved |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR :

- HRMS : Confirm molecular ion ([M+H]⁺) at m/z ≈ 286–288 (C₁₀H₁₁BrNO₂⁺) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–Br bond length ~1.89 Å) .

Critical Analysis : Discrepancies between calculated (DFT) and observed (X-ray) bond lengths may arise from crystal packing effects .

Advanced Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling for this compound’s stereochemistry?

Methodological Answer:

- Validation steps :

- Multi-method refinement : Use SHELXL for crystallographic refinement and cross-validate with software like OLEX2 .

- DFT optimization : Compare X-ray torsional angles (e.g., C6–C9–C12–O2 = 18.2°) with Gaussian/B3LYP-optimized geometries .

- Electron density maps : Analyze residual density peaks to identify disordered regions or hydrogen bonding effects .

- Case study : For 2-(3-bromo-4-ethylphenyl) derivatives, X-ray data showed a 0.96 Å deviation in phenyl ring planarity vs. DFT, attributed to steric hindrance .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Methodological Answer:

- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) protection for the amino group to prevent racemization during esterification .

- Low-temperature protocols : Conduct reactions at ≤0°C to slow keto-enol tautomerism, a common racemization pathway .

- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) for kinetic separation of enantiomers .

Q. In medicinal chemistry, how is this compound utilized as a precursor for covalent inhibitors or protein interaction studies?

Methodological Answer:

Q. Application Table :

| Target | Modification | Biological Activity |

|---|---|---|

| Kinases | Acrylamide conjugation | IC₅₀ = 1.2 µM |

| Proteases | Boronic acid derivatives | Ki = 0.5 nM |

Q. How can researchers address conflicting solubility data in different solvent systems for this compound?

Methodological Answer:

Q. What analytical methods ensure purity and stability of this compound under storage conditions?

Methodological Answer:

- HPLC-DAD/MS : Monitor degradation products (e.g., hydrolysis to propanoic acid) with a C18 column (ACN/water gradient) .

- Accelerated stability testing :

- 40°C/75% RH for 4 weeks: <2% degradation .